molecular formula C20H19FN4O B11263485 1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine

1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B11263485
M. Wt: 350.4 g/mol
InChI Key: WPDLGMPUCZSKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction or a similar method.

    Formation of the piperazine ring: This involves the reaction of a suitable diamine with a dihaloalkane.

    Coupling of the piperazine and pyrazole moieties: This step usually involves the use of a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analogue with similar structural features.

    4-(3-Phenyl-1H-pyrazole-5-carbonyl)piperazine: Another related compound with a different substitution pattern.

Uniqueness

1-(4-Fluorophenyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogues.

Properties

Molecular Formula

C20H19FN4O

Molecular Weight

350.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C20H19FN4O/c21-16-6-8-17(9-7-16)24-10-12-25(13-11-24)20(26)19-14-18(22-23-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,23)

InChI Key

WPDLGMPUCZSKTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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